molecular formula C12H18O3 B7858682 1-(3,4-Dimethoxyphenyl)butan-2-ol CAS No. 26014-71-1

1-(3,4-Dimethoxyphenyl)butan-2-ol

Cat. No.: B7858682
CAS No.: 26014-71-1
M. Wt: 210.27 g/mol
InChI Key: MFEONCBASHYJNT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₂H₁₈O₃, and it is structurally characterized by the presence of two methoxy groups at the 3- and 4-positions of the aromatic ring. Its CAS Registry Number is 23037-61-8 .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEONCBASHYJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734041
Record name 1-(3,4-Dimethoxyphenyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26014-71-1
Record name 1-(3,4-Dimethoxyphenyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,4-Dimethoxyphenyl)butan-2-ol is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H18O3 and is characterized by the presence of two methoxy groups attached to a phenyl ring, which contributes to its unique biological properties. Its structure can be represented as follows:

C6H4(OCH3)2C4H9OH\text{C}_6\text{H}_4(\text{OCH}_3)_2-\text{C}_4\text{H}_9\text{OH}

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate several biological pathways through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors that mediate cellular responses, influencing processes such as inflammation and pain perception.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. A study demonstrated that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory conditions.

3. Melanin Synthesis Enhancement

A notable study explored the effects of a related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, which showed enhanced melanogenesis in B16F10 melanoma cells. This suggests that compounds with similar structures may promote melanin synthesis through pathways involving tyrosinase activity and other regulatory factors .

Case Study 1: Antioxidant Properties

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in inflammatory diseases.

Treatment GroupTNF-alpha Level (pg/mL)
Control800
LPS Only1200
LPS + Compound500

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Dimethoxyphenyl)butan-2-ol with analogs sharing structural motifs such as the dimethoxyphenyl group, secondary alcohol functionality, or alkyl chain variations.

Structural Analogs with Similarity Scores

Based on computational similarity assessments (e.g., Tanimoto coefficients), the following compounds exhibit close structural relationships:

Compound Name CAS Number Similarity Score Key Structural Differences
(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol 161121-03-5 1.00 Shorter alkyl chain (propan-2-ol vs. butan-2-ol)
(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol 26014-71-1 1.00 Stereoisomer of the above compound
4-(3-Hydroxybutyl)-2-methoxyphenol N/A 0.92 One fewer methoxy group; phenol instead of dimethoxybenzene
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol 39728-80-8 0.92 Branched alkyl chain (2-methylpropan-2-ol vs. linear butan-2-ol)

Key Observations :

  • Branched analogs (e.g., 2-methylpropan-2-ol) may exhibit steric hindrance, altering synthetic pathways or biological interactions.
Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/mL) Reference
2-Methyl-3-buten-2-ol 98–99 0.824
3-Methyl-2-buten-1-ol 140 0.84
This compound Not reported Not reported

Note: The lack of direct data for this compound highlights a research gap. However, alkyl chain length and aromatic substitution patterns suggest its boiling point would exceed 140°C, aligning with trends observed in .

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